

safe handling and storage of 1-Bromo-4-fluoro-2-iodobenzene

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Compound of Interest

Compound Name: 1-Bromo-4-fluoro-2-iodobenzene

Cat. No.: B1271557

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Technical Support Center: 1-Bromo-4-fluoro-2-iodobenzene

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of **1-Bromo-4-fluoro-2-iodobenzene** (CAS No: 202865-72-3).

Safety & Handling

WARNING: **1-Bromo-4-fluoro-2-iodobenzene** is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₃ BrFI	[1]
Molecular Weight	300.89 g/mol	[1]
Appearance	Pale brown crystalline low melting solid	[2]
Melting Point	34-38 °C	[2]
Boiling Point	80 °C at 2.5 mmHg	[3]
Flash Point	>230 °F (>110 °C)	[3]
Density	2.269 g/cm ³ (estimate)	[3]
Solubility	Insoluble in water.	[4]
Sensitivity	Light sensitive	[3]

Hazard Identification and GHS Classification

Hazard	GHS Classification	Signal Word	Hazard Statements
Skin Irritation	Category 2	Warning	H315: Causes skin irritation.[1]
Eye Irritation	Category 2	Warning	H319: Causes serious eye irritation.[1]
Respiratory Irritation	STOT SE 3	Warning	H335: May cause respiratory irritation.[1]

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]
- Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]

Storage and Disposal

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light.[3] Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[6]

Troubleshooting Guides

General Issues

Problem	Possible Cause	Solution
Compound has darkened in color	Exposure to light or air, leading to decomposition.	Store the compound in a dark, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For sensitive reactions, consider purifying the material before use.
Inconsistent analytical data (NMR, GC-MS)	Presence of impurities from synthesis or degradation.	Purify the compound by recrystallization or column chromatography. Ensure proper storage conditions are maintained.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Problem	Possible Cause	Solution
Low or no product yield	Catalyst inactivity: The palladium catalyst may be oxidized or poisoned.	Use fresh catalyst. Ensure all reagents and solvents are anhydrous and degassed to remove oxygen.
Incorrect reaction conditions: Temperature, solvent, or base may not be optimal.	Screen different bases (e.g., K_2CO_3 , CS_2CO_3 , K_3PO_4) and solvents (e.g., dioxane, toluene, DMF). Optimize the reaction temperature; selective reaction at the iodine position can often be achieved at lower temperatures. ^[7]	
Poor quality of boronic acid/ester: The boronic acid may have decomposed.	Use fresh, high-quality boronic acid or a more stable boronic ester.	
Reaction at both bromine and iodine positions (lack of selectivity)	Reaction conditions are too harsh: High temperatures or a highly active catalyst can lead to the reaction of the less reactive C-Br bond.	Perform the reaction at a lower temperature to favor the more reactive C-I bond. ^[7] Use a less active palladium catalyst or a more sterically hindered ligand.
Homocoupling of the boronic acid	Presence of oxygen: Oxygen can promote the homocoupling of the boronic acid.	Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.

Grignard Reagent Formation

Problem	Possible Cause	Solution
Reaction does not initiate	Inactive magnesium: The surface of the magnesium turnings may be oxidized.	Activate the magnesium by crushing it in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[8]
Presence of moisture: Water will quench the Grignard reagent as it forms.	Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.	
Low yield of the desired product after reaction with an electrophile	Grignard reagent is not fully formed: Insufficient reaction time or poor magnesium activation.	Allow for a longer reaction time for the Grignard formation. Ensure the magnesium is fully consumed or the solution has turned cloudy/gray.
Side reactions: The Grignard reagent can react with the starting material (Wurtz coupling).	Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.	

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in **1-Bromo-4-fluoro-2-iodobenzene** for cross-coupling reactions?

A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[9] This allows for selective functionalization at the iodine position under milder reaction conditions, leaving the bromine available for a subsequent reaction.[10]

Q2: Can I form a Grignard reagent from this compound? Which halogen will react?

A2: Yes, a Grignard reagent can be formed. The reaction will preferentially occur at the more reactive carbon-iodine bond to form 2-bromo-5-fluorophenylmagnesium iodide. However,

Grignard formation at the carbon-bromine bond is also possible under more forcing conditions.

Q3: What are the main safety precautions I should take when working with this compound?

A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[6]

Q4: How should I properly store an opened container of **1-Bromo-4-fluoro-2-iodobenzene**?

A4: After opening, it is recommended to flush the container with an inert gas like argon or nitrogen before resealing it tightly. Store it in a cool, dark, and dry place.[3]

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

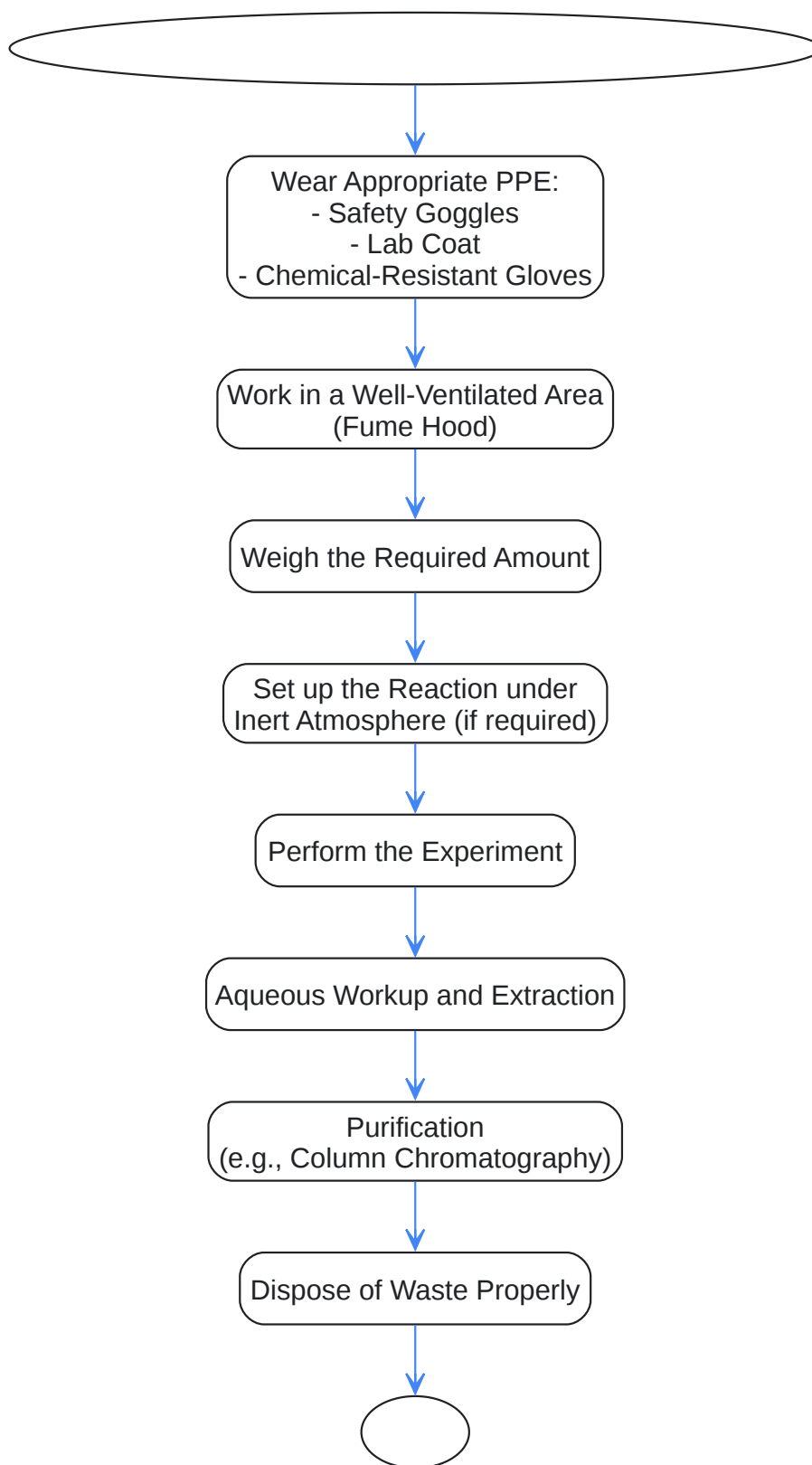
- **1-Bromo-4-fluoro-2-iodobenzene**
- Arylboronic acid (1.1 equivalents)
- Pd(PPh₃)₄ (0.02 equivalents)
- Potassium carbonate (K₂CO₃) (2.0 equivalents)
- Toluene/Water (4:1 mixture), degassed
- Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add **1-Bromo-4-fluoro-2-iodobenzene** (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and K₂CO₃ (2.0 eq).

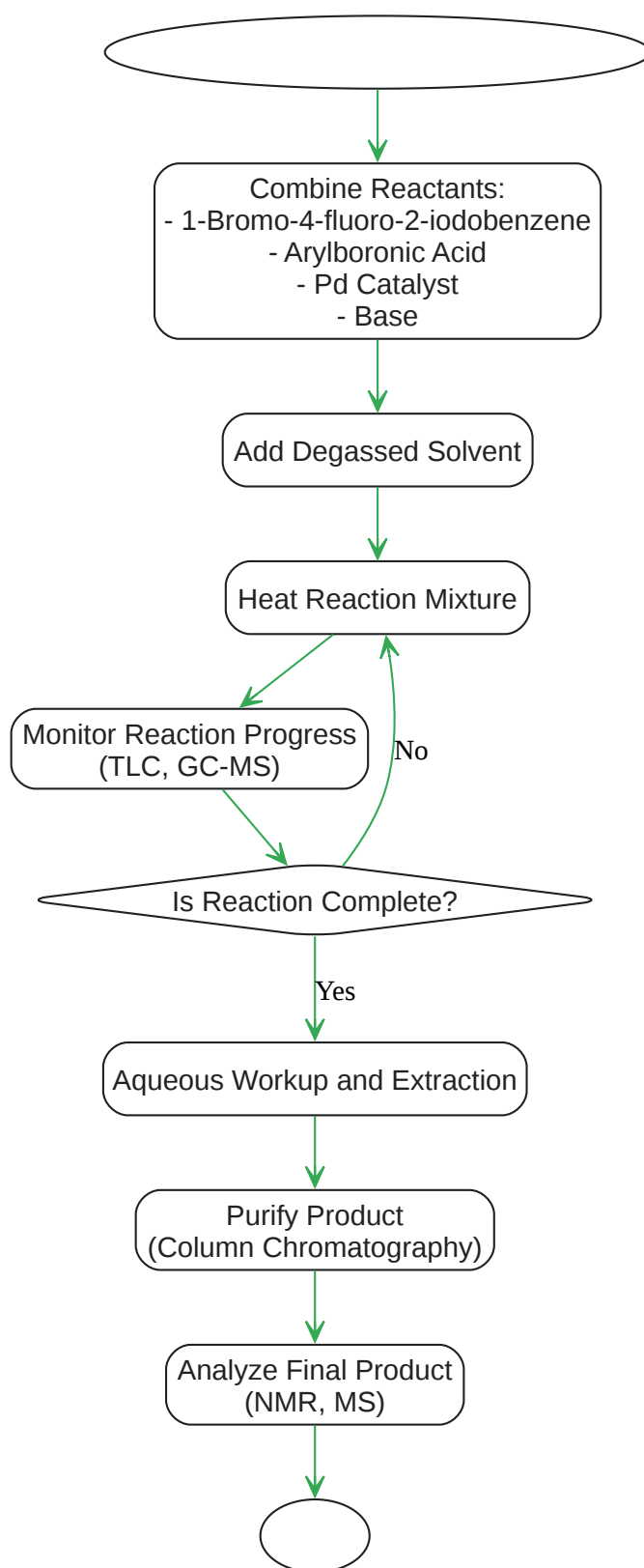
- Add the degassed toluene/water mixture.
- Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Visualizations



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Caption: Workflow for the safe handling of **1-Bromo-4-fluoro-2-iodobenzene**.



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Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

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